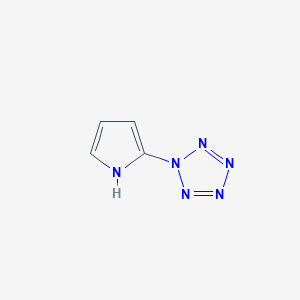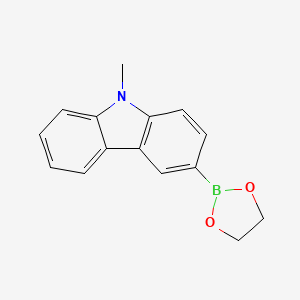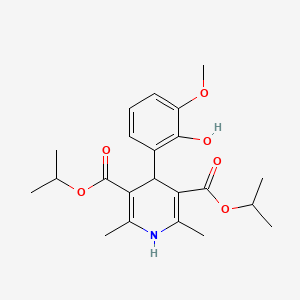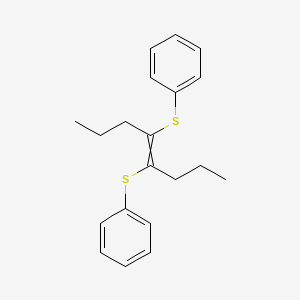
(1H-Pyrrol-2-yl)-1H-pentazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrrol-2-yl)-1H-pentazole: is a heterocyclic compound that features a pyrrole ring fused with a pentazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrol-2-yl)-1H-pentazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with azide compounds in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent decomposition of the pentazole ring .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and sensitivity of the pentazole ring. advancements in synthetic methodologies and catalyst development may pave the way for scalable production in the future .
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrol-2-yl)-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, (1H-Pyrrol-2-yl)-1H-pentazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is being investigated for its potential use in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of (1H-Pyrrol-2-yl)-1H-pentazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single five-membered ring containing one nitrogen atom.
Pentazole: A highly reactive and less stable compound with a five-membered ring containing five nitrogen atoms.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom.
Uniqueness: (1H-Pyrrol-2-yl)-1H-pentazole is unique due to its fused ring structure, combining the properties of both pyrrole and pentazole. This fusion results in enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
652148-67-9 |
|---|---|
Molecular Formula |
C4H4N6 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)pentazole |
InChI |
InChI=1S/C4H4N6/c1-2-4(5-3-1)10-8-6-7-9-10/h1-3,5H |
InChI Key |
VPQMJTWAARQPJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)N2N=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)

![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)



![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)


![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
